molecular formula C17H15Cl2N3O3S B12031506 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate CAS No. 477732-38-0

4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate

Cat. No.: B12031506
CAS No.: 477732-38-0
M. Wt: 412.3 g/mol
InChI Key: AABVSYKHNFSGOL-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes both aminocarbothioyl and carbohydrazonoyl functional groups, as well as ethoxyphenyl and dichlorobenzoate moieties.

Preparation Methods

The synthesis of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-ethoxyphenyl 2,4-dichlorobenzoate with aminocarbothioyl hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Preliminary research suggests that it may have therapeutic potential due to its unique molecular structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The aminocarbothioyl and carbohydrazonoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

When compared to similar compounds, 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

CAS No.

477732-38-0

Molecular Formula

C17H15Cl2N3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C17H15Cl2N3O3S/c1-2-24-15-7-10(9-21-22-17(20)26)3-6-14(15)25-16(23)12-5-4-11(18)8-13(12)19/h3-9H,2H2,1H3,(H3,20,22,26)/b21-9+

InChI Key

AABVSYKHNFSGOL-ZVBGSRNCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.